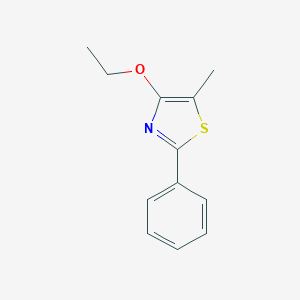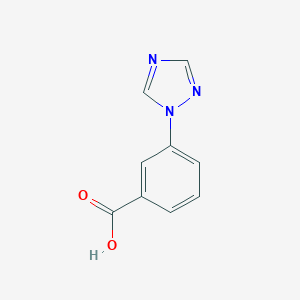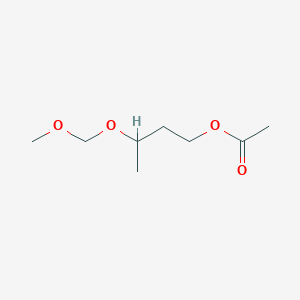
1-Difluorometilsulfanil-4-isotiocianato-benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene is a chemical compound with the molecular formula C8H5F2NS2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of both a difluoromethylsulfanyl group and an isothiocyanato group attached to a benzene ring, making it a unique and versatile molecule in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein labeling.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Métodos De Preparación
Análisis De Reacciones Químicas
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the isothiocyanato group to an amine or other functional groups.
Substitution: The difluoromethylsulfanyl and isothiocyanato groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Mecanismo De Acción
The mechanism by which 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethylsulfanyl group can participate in various chemical reactions, while the isothiocyanato group is known for its reactivity with nucleophiles, such as amino acids in proteins. These interactions can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparación Con Compuestos Similares
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can be compared with other compounds that have similar functional groups:
1-Chloromethylsulfanyl-4-isothiocyanato-benzene: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
1-Methylsulfanyl-4-isothiocyanato-benzene: Contains a methylsulfanyl group instead of a difluoromethyl group.
1-Difluoromethylsulfanyl-4-nitrobenzene: Has a nitro group instead of an isothiocyanato group.
Propiedades
IUPAC Name |
1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEWPVPRODRVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368440 |
Source


|
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-93-4 |
Source


|
| Record name | 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189281-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)



